![molecular formula C25H23Cl2F3N4O B2894206 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 337919-67-2](/img/structure/B2894206.png)
1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone O-(4-chlorobenzyl)oxime
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Description
This compound contains several functional groups including a trifluoromethyl group, a pyridine ring, a piperazine ring, and an oxime group. Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the trifluoromethylpyridine core. Various methods of synthesizing trifluoromethylpyridines have been reported . The piperazine ring could then be attached through a nucleophilic substitution reaction. Finally, the oxime group could be introduced through a reaction with hydroxylamine.Scientific Research Applications
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities . The trifluoromethyl and pyridinyl groups present in the compound may interact with viral proteins or RNA, potentially inhibiting viral replication. Research in this area could lead to the development of new antiviral drugs, especially for viruses that have developed resistance to current treatments.
Anti-inflammatory and Analgesic Development
Compounds with indole and pyridinyl scaffolds have shown anti-inflammatory and analgesic activities . The compound could be investigated for its efficacy in reducing inflammation and pain, which could be beneficial in treating conditions like arthritis or neuropathic pain.
Antitubercular Agents
Derivatives of indole have been studied for their antitubercular activity against Mycobacterium tuberculosis . The compound’s structure could be optimized to enhance its activity against tuberculosis, which remains a major global health challenge.
Agrochemical Applications
Trifluoromethylpyridines are key structural motifs in active agrochemical ingredients . The compound could be explored for its potential use in crop protection, possibly offering a new approach to pest and disease management in agriculture.
Pharmaceutical Intermediates
The unique physicochemical properties conferred by the trifluoromethyl group make such compounds valuable as intermediates in pharmaceutical synthesis . This compound could be a precursor in the synthesis of various pharmacologically active molecules.
Material Science
The compound’s intricate molecular architecture, enriched by distinct functional groups, suggests potential applications in material science . Its reactivity and aromatic character could be harnessed in the design and development of new materials with specific properties.
properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2F3N4O/c1-17(32-35-16-18-2-6-21(26)7-3-18)19-4-8-22(9-5-19)33-10-12-34(13-11-33)24-23(27)14-20(15-31-24)25(28,29)30/h2-9,14-15H,10-13,16H2,1H3/b32-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSGLOVCTJVKMM-VTNSRFBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone O-(4-chlorobenzyl)oxime |
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